![molecular formula C9H11ClN4S B12918329 8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine CAS No. 90416-24-3](/img/structure/B12918329.png)
8-[(2-Chloroethyl)sulfanyl]-9-ethyl-9h-purine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is a synthetic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a chloroethylthio group attached to the purine ring, which imparts unique chemical and biological properties. Purine derivatives are widely studied due to their significant roles in various biological processes and potential therapeutic applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine typically involves the alkylation of 9-ethyl-9H-purine with 2-chloroethylthiol. The reaction is carried out under basic conditions, often using a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the thiol group, facilitating the nucleophilic substitution reaction with the purine derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine can undergo various chemical reactions, including:
Oxidation: The thioether group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under specific conditions to modify the purine ring or the thioether group.
Substitution: The chloroethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can react with the chloroethyl group under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced purine derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules such as DNA and proteins.
Medicine: Investigated for potential therapeutic applications, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 8-((2-Chloroethyl)thio)-9-ethyl-9H-purine involves its interaction with cellular components. The chloroethyl group can form covalent bonds with nucleophilic sites in DNA, leading to DNA cross-linking and disruption of DNA replication and transcription. This mechanism is similar to that of other alkylating agents used in chemotherapy .
類似化合物との比較
Similar Compounds
Chlorambucil: Another alkylating agent with a similar chloroethyl group.
Cyclophosphamide: A widely used chemotherapeutic agent with alkylating properties.
Melphalan: An alkylating agent used in the treatment of multiple myeloma.
Uniqueness
8-((2-Chloroethyl)thio)-9-ethyl-9H-purine is unique due to its specific purine structure combined with the chloroethylthio group, which imparts distinct chemical reactivity and biological activity. This combination makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
90416-24-3 |
|---|---|
分子式 |
C9H11ClN4S |
分子量 |
242.73 g/mol |
IUPAC名 |
8-(2-chloroethylsulfanyl)-9-ethylpurine |
InChI |
InChI=1S/C9H11ClN4S/c1-2-14-8-7(5-11-6-12-8)13-9(14)15-4-3-10/h5-6H,2-4H2,1H3 |
InChIキー |
ALEIWELEQMMGMG-UHFFFAOYSA-N |
正規SMILES |
CCN1C2=NC=NC=C2N=C1SCCCl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



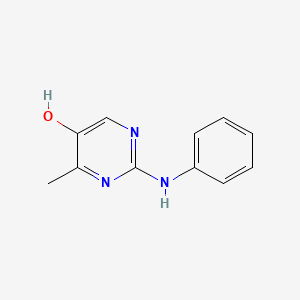
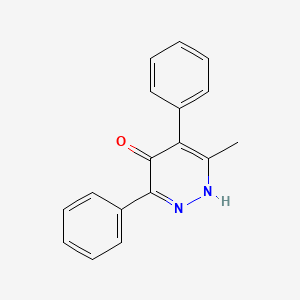
![2-Amino-8-[(pyren-1-yl)amino]-3,7-dihydro-6H-purin-6-one](/img/structure/B12918265.png)
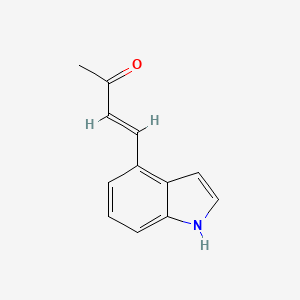
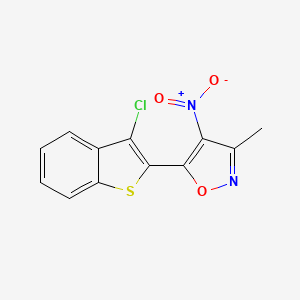
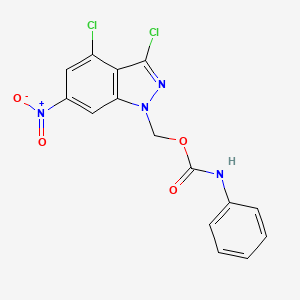

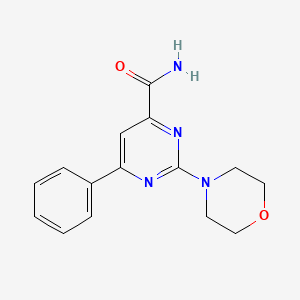
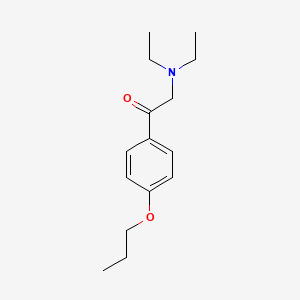

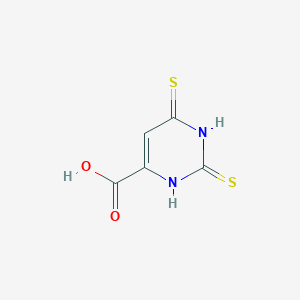
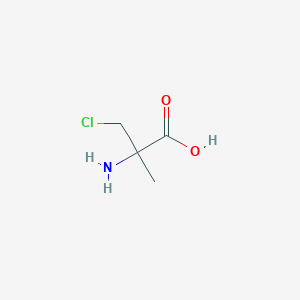
![Ethyl 4-{3-[(dimethylcarbamoyl)amino]phenyl}-1,6-dimethyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12918326.png)
